REACTION_CXSMILES
|
CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[C:20]1(=[N:30]O)[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH2:23][CH2:22][CH2:21]1.[OH-:32].[Na+]>>[NH:30]1[C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][C:29]=2[CH2:28][CH2:27][CH2:26][C:25]1=[O:32] |f:3.4|
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
2.6 kg
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
C1(CCCC2=CC=CC=C12)=NO
|
Name
|
|
Quantity
|
11.25 L
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
70 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a temperature probe, nitrogen inlet and reflux condenser
|
Type
|
WASH
|
Details
|
to wash all the phosphorus pentoxide into the vessel
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 63° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
then slowly heated to 80° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature below 28° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
to rinse the vessel
|
Type
|
WASH
|
Details
|
The wet cake (pink) was washed with 8 L of water
|
Type
|
CUSTOM
|
Details
|
suction dried for 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C. for 2 days
|
Duration
|
2 d
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCCC2=C1C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 11.79 mol | |
AMOUNT: MASS | 1.9 kg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |